molecular formula C18H23N3O3 B2824743 N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide CAS No. 1326837-92-6

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide

Cat. No.: B2824743
CAS No.: 1326837-92-6
M. Wt: 329.4
InChI Key: BOTJBVSGWOVWFK-UHFFFAOYSA-N
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Description

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as sodium dichloroisocyanurate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Sodium dichloroisocyanurate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and have similar chemical properties.

    1,3,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen atoms but exhibit similar reactivity and applications.

Uniqueness

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl and phenoxypropanamide groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13(23-15-9-5-3-6-10-15)16(22)20-18(11-7-4-8-12-18)17-19-14(2)21-24-17/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTJBVSGWOVWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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